![molecular formula C21H26FN5O B5512503 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)

4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

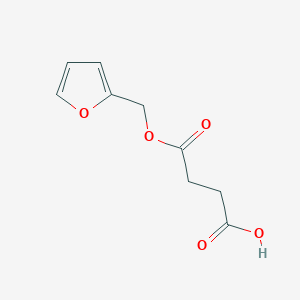

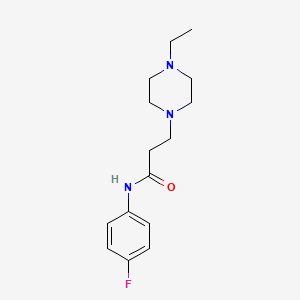

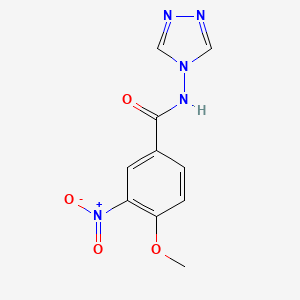

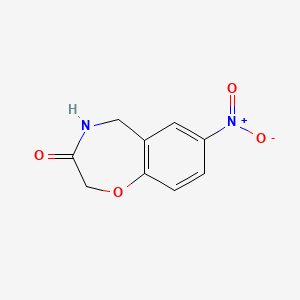

"4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications.

Synthesis Analysis

The synthesis of compounds similar to "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" involves multi-step processes. For example, Eskola et al. (2002) described the synthesis of a related compound through electrophilic fluorination of a precursor, employing palladium catalysis in an inert solvent. The process includes steps like the introduction of a trimethylstannyl leaving group and purification for injection (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using techniques like X-ray crystallography. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a related compound, revealing specific angles and conformations of the molecule's rings (Özbey et al., 1998).

Chemical Reactions and Properties

Research by Carceller et al. (1993) on similar compounds demonstrated their potential to participate in various chemical reactions and possess properties like antiemetic and analgesic activities (Carceller et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of complex pyrimidine derivatives, such as "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine," often involves multi-step reactions, including condensation, nucleophilic substitution, and catalysis. These compounds exhibit a wide range of chemical properties due to the diverse functionalities present in their structure. For example, the fluorophenyl group can enhance the molecule's lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. Piperazine and piperidine rings are known for their ability to interact with biological targets, offering potential therapeutic benefits. The synthesis of such compounds provides insights into novel methodologies and chemical transformations, contributing to the advancement of synthetic organic chemistry (Kaya et al., 2016).

Therapeutic Applications

Pyrimidine derivatives have been extensively explored for their therapeutic potential. The structural motifs present in "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" are found in molecules with diverse pharmacological activities, including antitumor, antibacterial, and neurological effects. For instance, compounds with piperazine and pyrimidine structures have shown promise as anticancer agents, demonstrating potent activity against various cancer cell lines. This highlights the importance of such derivatives in the development of new therapeutic agents with improved efficacy and selectivity (Stanojković et al., 2010).

Potential for Novel Drug Discovery

The unique structural features of "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" and related compounds make them valuable scaffolds for drug discovery. By modifying different parts of the molecule, researchers can create derivatives with varying biological activities and pharmacokinetic profiles, facilitating the identification of novel drug candidates. This approach is particularly useful in the search for treatments for diseases with unmet medical needs, such as resistant bacterial infections and complex neurological disorders (Naito et al., 2005).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O/c22-18-6-4-17(5-7-18)16-20(28)26-14-12-25(13-15-26)19-8-9-23-21(24-19)27-10-2-1-3-11-27/h4-9H,1-3,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCHTBCMBADGPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)